molecular formula C12H15N3O4S B1266684 4,4'-Diaminodiphenylamine Sulfate CAS No. 53760-27-3

4,4'-Diaminodiphenylamine Sulfate

Cat. No. B1266684
CAS RN: 53760-27-3
M. Wt: 297.33 g/mol
InChI Key: OOZQLPDAELLDNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-Diaminodiphenylamine derivatives involves strategic chemical modifications to introduce functional groups that enhance its reactivity and applicability. For instance, the sulfonated diamine monomer, 4,4‘-diaminodiphenyl ether-2,2‘-disulfonic acid (ODADS), was synthesized by direct sulfonation using fuming sulfuric acid, showcasing a method to incorporate sulfonic acid groups for increased water solubility and reactivity (Fang et al., 2002).

Molecular Structure Analysis

The molecular structure of 4,4'-Diaminodiphenylamine derivatives is pivotal in dictating its chemical behavior and interaction with other molecules. The crystal structure of 4,4-diaminodiphenyl sulfoxide, for example, forms a three-dimensional network through hydrogen bonds and π-π interaction, indicative of its potential for forming stable complexes with other compounds (Ji, 2013).

Chemical Reactions and Properties

The chemical reactivity of 4,4'-Diaminodiphenylamine sulfate and its derivatives with other compounds reveals its versatility. For example, the electrochemical oxidation of 4,4′-diaminodiphenylamine in acetonitrile medium illustrates its potential in electrochemical applications and as a precursor for the synthesis of electroactive and electrochromic materials (Dvořák, Němec, & Zýka, 1967).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and thermal stability, of 4,4'-Diaminodiphenylamine sulfate derivatives are crucial for their application in various fields. The solubility and distribution in blood of 4,4'-Diaminodiphenyl sulphone, for example, are essential parameters for its biomedical applications (Linderstrøm-Lang & Naylor, 1962).

Chemical Properties Analysis

The chemical properties, including reactivity with other functional groups, stability under various conditions, and the ability to form polymers or composites, define the applicability of 4,4'-Diaminodiphenylamine sulfate in material science. The synthesis and characterization of novel, optically active poly(amide‐imide)s from N,N′‐(4,4′‐sulfonediphthaloyl)‐bis‐L‐phenylalanine diacid chloride and aromatic diamines under microwave irradiation highlight the compound's potential in creating high-performance materials (Mallakpour & Kowsari, 2003).

Scientific Research Applications

Electrochemical Analysis

The electrochemical behavior of 4,4'-diaminodiphenylamine and its derivatives has been studied in various media. Dvořák et al. (1967) explored its behavior in acetonitrile on a rotating platinum electrode. This study highlighted the potential of using oxidation waves of these substances for their polarographic determination (Dvořák, Němec, & Zýka, 1967).

Detection of Hydrogen Sulfide

Lawrence et al. (2001) investigated the electrochemical behavior of diphenylamine derivatives in the presence of sulfide on a glassy carbon electrode. This research indicated that 4,4-diaminodiphenylamine's reaction with sulfide could provide methods for detecting sulfide levels, with implications for its application in analytical chemistry (Lawrence et al., 2001).

Fuel Cell Applications

Fang et al. (2002) synthesized a sulfonated diamine monomer, 4,4‘-diaminodiphenyl ether-2,2‘-disulfonic acid (ODADS), which showed promise in the development of sulfonated polyimides for fuel cell applications. These polyimides displayed better stability towards water and high proton conductivity, suggesting their potential in this field (Fang et al., 2002).

Polymer Research

Liaw et al. (2002) synthesized new polymers using a triphenylamine-containing diamine monomer related to 4,4'-diaminodiphenylamine. These polymers, which included polyamides and polyimides, demonstrated high glass transition temperatures and potential for various industrial applications (Liaw, Hsu, Chen, & Lin, 2002).

Spectroscopic Behavior

Nayaki and Swaminathan (2006) examined the solvatochromic and prototropic behavior of 4,4'-diaminodiphenylamine in different solvents, providing insights into its solvatochromic shifts and fluorescence behavior, which can inform further research in molecular spectroscopy (Nayaki & Swaminathan, 2006).

Safety And Hazards

4,4’-Diaminodiphenylamine Sulfate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-N-(4-aminophenyl)benzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.H2O4S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h1-8,15H,13-14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZQLPDAELLDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6369-04-6
Record name 1,4-Benzenediamine, N-(4-aminophenyl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6369-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50202037
Record name 4,4'-Diaminodiphenylamine sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diaminodiphenylamine Sulfate

CAS RN

53760-27-3, 6369-04-6
Record name 4,4′-Diaminodiphenylamine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53760-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Diaminodiphenylamine sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diaminodiphenylamine sulfate
Source EPA DSSTox
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Record name N-(4-aminophenyl)benzene-1,4-diamine sulphate (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-diaminodiphenylamine sulphate
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Record name 4,4'-DIAMINODIPHENYLAMINE MONOSULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
G Gordon, J Yue, AJ Epstein… - 1992 - apps.dtic.mil
… The synthesis of the copolymer of 4-4-diaminodiphenylamine sulfate with terephthaloyl chloride, a copolymer of polyamide and polyaniline, is reported. After doping With S03 the …
Number of citations: 0 apps.dtic.mil
PH Gebert, CD Batich, DB Tanner, SL Herr - Synthetic Metals, 1989 - Elsevier
We have attempted a total unambiguous synthesis of polyaniline via Schiff base chemistry and suggest this synthetic approach will allow wide flexibility in preparing polyaniline (PANI) …
Number of citations: 29 www.sciencedirect.com
L Chen, Y Yu, H Mao, X Lu, W Zhang, Y Wei - Materials Letters, 2005 - Elsevier
In this paper, the parent aniline tetramer and pentamer have been synthesized successfully through a novel method (one-step oxidative coupling reaction), and they were characterized …
Number of citations: 52 www.sciencedirect.com
F You - Se pu= Chinese Journal of Chromatography, 2015 - europepmc.org
A sensitive method was developed for the simultaneous determination of six components which included 4, 4'-diaminodiphenylamine sulfate hydrate and 2, 4-diaminophenol sulfate, etc…
Number of citations: 4 europepmc.org
C Saravanan, BCMA Ashwin, S Manoj… - Materials Letters, 2022 - Elsevier
Schiff base polymers having two different structures are synthesized by condensation polymerization using 4,4′-diamino diphenylamine sulfate hydrate with terephthalaldehyde and 2,…
Number of citations: 4 www.sciencedirect.com
X Yang, Y Jiang, T Zhao, Y Yu - Journal of applied polymer …, 2006 - Wiley Online Library
An amino‐capped aniline trimer (ACAT) in emeraldine base form was reacted with an epoxy resin to produce intercrosslinked networks. The quinoid structure of the ACAT was able to …
Number of citations: 8 onlinelibrary.wiley.com
Y Zhang, Y Tan, J Liu, X Zhi, M Huangfu… - Journal of Polymer …, 2019 - Springer
A series of intrinsically black polyimide (PI) films have been designed and synthesized by the copolymerization of pyromellitic dianhydride (PMDA), 4,4′-oxydianiline (ODA) and 4,4′-…
Number of citations: 27 link.springer.com
D Hu, Y Jia, S Yang, F Huang, Y Dong, P Du - Journal of Industrial and …, 2023 - Elsevier
Porous organic polymers (POPs) have been received considerable attention due to their advantages of large surface areas, good stability and functionalities, which are considered an …
Number of citations: 3 www.sciencedirect.com
L Cao, C Gong, J Yang - Electrochimica Acta, 2016 - Elsevier
Pristine tetraaniline and three carboxyl-substituted tetraaniline derivatives, that is, tetraaniline ((Ani) 4 ), carboxyl-capped tetraaniline ((Ani) 4 -COOH), amino/carboxyl-capped …
Number of citations: 23 www.sciencedirect.com
NS Lawrence, J Davis, L Jiang… - … Journal Devoted to …, 2001 - Wiley Online Library
The electrochemical behavior of three diphenylamine derivatives in the presence of sulfide and sulfhydryl thiols (RSH) in aqueous solution on a glassy carbon electrode has been …

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